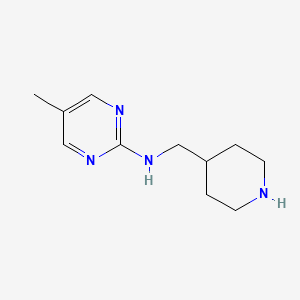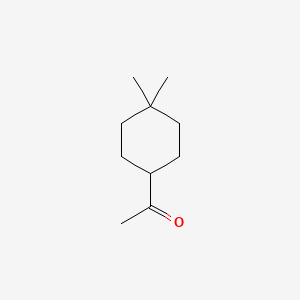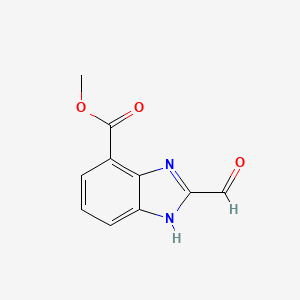![molecular formula C11H14N2O3 B8675063 methyl 3-[(3-aminobenzoyl)amino]propanoate](/img/structure/B8675063.png)
methyl 3-[(3-aminobenzoyl)amino]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
methyl 3-[(3-aminobenzoyl)amino]propanoate is an organic compound that belongs to the class of esters Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(3-aminobenzoyl)amino]propanoate typically involves the reaction of 3-aminobenzoic acid with methyl 3-bromopropionate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or nickel, can also enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
methyl 3-[(3-aminobenzoyl)amino]propanoate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amides or esters.
Applications De Recherche Scientifique
methyl 3-[(3-aminobenzoyl)amino]propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 3-[(3-aminobenzoyl)amino]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The ester group can undergo hydrolysis to release the active amine, which can then interact with cellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-(3-aminobenzamido)propionate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 3-(4-aminobenzamido)propionate: Similar structure but with the amino group in the para position instead of the meta position.
Uniqueness
methyl 3-[(3-aminobenzoyl)amino]propanoate is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The meta-substitution of the amino group can lead to different binding affinities and selectivities compared to para-substituted analogs.
Propriétés
Formule moléculaire |
C11H14N2O3 |
|---|---|
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
methyl 3-[(3-aminobenzoyl)amino]propanoate |
InChI |
InChI=1S/C11H14N2O3/c1-16-10(14)5-6-13-11(15)8-3-2-4-9(12)7-8/h2-4,7H,5-6,12H2,1H3,(H,13,15) |
Clé InChI |
TVIXZLZZBKFVFK-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCNC(=O)C1=CC(=CC=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-(Triphenylmethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B8674995.png)





![ethyl 4-[(1-propan-2-ylpiperidin-4-yl)amino]butanoate](/img/structure/B8675055.png)
![Propanoic acid, 2-[4-(trifluoromethyl)phenoxy]-, ethyl ester](/img/structure/B8675071.png)





